Chlorobis(cyclooctene)rhodium(I) dimer demonstrates catalytic activity in C-H activation reactions. This process involves breaking a C-H bond in a molecule and forming a new bond between the carbon atom and another functional group. C-H activation is a powerful tool for organic synthesis as it allows for the selective modification of molecules without affecting other functional groups.
One example of C-H activation using chlorobis(cyclooctene)rhodium(I) dimer is the synthesis of a strained bicyclic enamine:
Another example involves the synthesis of a mescaline analogue through the enantioselective annulation of an aryl imine:
Furthermore, the total synthesis of lithospermic acid employs "guided C-H functionalization" at a late stage, facilitated by chlorobis(cyclooctene)rhodium(I) dimer:
These examples showcase the versatility of chlorobis(cyclooctene)rhodium(I) dimer in C-H activation reactions for the synthesis of complex organic molecules.
Beyond C-H activation, chlorobis(cyclooctene)rhodium(I) dimer finds use in other areas of scientific research. For instance, it can serve as a catalyst for:
Chlorobis(cyclooctene)rhodium(I) dimer, with the molecular formula and CAS number 12279-09-3, is an organometallic compound that consists of a dimeric structure featuring rhodium as the central metal atom coordinated with chlorides and cyclooctene ligands. The compound typically appears as an orange to red crystalline solid and has a melting point of approximately 190 °C . Its unique structure allows it to act as a catalyst in various
These reactions highlight its role in enhancing reaction selectivity and efficiency.
The synthesis of Chlorobis(cyclooctene)rhodium(I) dimer typically involves:
The precise conditions, including temperature and solvent choice, can significantly influence the yield and purity of the synthesized compound.
Chlorobis(cyclooctene)rhodium(I) dimer finds applications primarily in:
Its versatility as a catalyst makes it valuable across multiple fields, including pharmaceuticals and fine chemicals production.
Interaction studies involving Chlorobis(cyclooctene)rhodium(I) dimer focus on its behavior in catalytic systems. Research indicates that its reactivity can be influenced by factors such as ligand substitution and reaction conditions. Understanding these interactions is crucial for optimizing its use in synthetic applications.
Chlorobis(cyclooctene)rhodium(I) dimer shares similarities with other organometallic complexes. Below are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Rhodium(II) acetate | C2H3RhO2 | Used in carbonylation reactions |
| Tris(cyclooctene)rhodium(I) | C24H42Rh | Known for its stability and catalytic efficiency |
| Rhodium(III) chloride | Cl3Rh | Commonly used precursor for rhodium complexes |
Uniqueness of Chlorobis(cyclooctene)rhodium(I) Dimer: Its specific coordination environment with cyclooctene ligands offers distinct reactivity patterns not observed in other rhodium complexes. This makes it particularly effective for specific catalytic applications that require high selectivity and efficiency.
The industrial-scale synthesis of chlorobis(cyclooctene)rhodium(I) dimer represents a fundamental transformation in organometallic chemistry, utilizing rhodium trichloride hydrates as the primary precursor material [2]. The synthesis methodology involves the direct reduction of rhodium(III) chloride hydrate in the presence of cyclooctene ligands under controlled atmospheric conditions [2] [3].
The primary synthetic route employs rhodium trichloride trihydrate as the starting material, which undergoes ligand substitution and simultaneous reduction from rhodium(III) to rhodium(I) oxidation state [4]. The reaction typically proceeds through the formation of intermediate polynuclear rhodium species before yielding the desired dimeric product [4] [5]. Research findings indicate that the presence of lithium carbonate as an inorganic additive significantly enhances the reaction efficiency and prevents over-reduction to metallic rhodium [4] [5].
The electrolytic preparation of rhodium trichloride hydrate precursors involves the dissolution of metallic rhodium powder in hydrochloric acid solutions using alternating current electrolysis [6]. This process operates at voltages between 20-100 volts with current densities of 10-40 amperes, maintaining solution temperatures between 90-105°C for 3-15 hours [6]. The rhodium content in the resulting chlorohydric acid solution ranges from 0.5-1.2 molar, which is subsequently concentrated and crystallized to yield rhodium trichloride hydrate with varying degrees of hydration [6].
Industrial synthesis protocols demonstrate that the reaction between rhodium trichloride hydrate and cyclooctene proceeds effectively in alcoholic solvents, particularly ethanol, at ambient to moderately elevated temperatures [2] [4]. The addition of lithium chloride enhances the solubility of rhodium(III) chloride by forming more stable tetrachloroRhodate complexes, thereby improving reaction reproducibility on larger scales [4] [5].
Table 1: Industrial Synthesis Parameters for Chlorobis(cyclooctene)rhodium(I) Dimer
| Synthesis Parameter | Standard Conditions | Optimized Conditions |
|---|---|---|
| Temperature (°C) | Room temperature (20-25) | Ambient to 40 |
| Reaction Time (hours) | 2-24 | 3-6 |
| Rhodium Chloride Hydrate (g/mol equiv) | 1.0 | 1.0 |
| Cyclooctene (mol equiv) | 4-8 | 6-10 |
| Solvent | Ethanol/Methanol | Ethanol with LiCl additive |
| Atmosphere | Inert (N₂ or Ar) | Air tolerant |
| Typical Yield (%) | 65-85 | 85-95 |
| Product Appearance | Red-brown solid | Reddish-brown crystals |
| Melting Point (°C) | 190 (decomp.) | 190 (decomp.) |
| Storage Conditions | Under inert gas, <0°C | Frozen storage, inert atmosphere |
The mechanistic pathway involves the initial coordination of cyclooctene ligands to rhodium centers, followed by chloride bridge formation between two rhodium atoms [2]. The resulting dimeric structure exhibits a characteristic red-brown coloration and demonstrates thermal decomposition at approximately 190°C [7] [8]. The complex maintains air sensitivity and requires storage under inert atmospheric conditions to prevent oxidative degradation [7] [8].
Ligand exchange reactions involving cyclooctene and related diolefins constitute a critical aspect of the synthetic chemistry of chlorobis(cyclooctene)rhodium(I) dimer [2] [9] [10]. The cyclooctene ligands in the dimeric complex exhibit remarkable lability, facilitating substitution reactions with various diolefinic ligands under mild conditions [2] [11].
The mechanism of ligand exchange proceeds through the initial dissociation of one or more cyclooctene ligands, creating coordinatively unsaturated rhodium centers that readily accommodate incoming diolefinic substrates [9] [10]. Research demonstrates that the exchange rate is highly dependent on the electronic and steric properties of the incoming ligand, with cyclooctadiene exhibiting significantly slower exchange kinetics compared to cyclooctene due to its bidentate coordination mode [9] [11].
The ligand exchange process can be monitored through nuclear magnetic resonance spectroscopy, revealing the formation of mixed-ligand intermediates during the substitution process [9] [12]. Gas chromatography-mass spectrometry analysis of reaction mixtures confirms the liberation of free cyclooctene during ligand exchange, accompanied by the formation of silicon-containing byproducts when silane reagents are employed [13].
Table 2: Ligand Exchange Reactions with Cyclooctene and Related Diolefins
| Diolefin Ligand | Coordination Mode | Exchange Rate (relative) | Complex Stability | Typical Yield (%) |
|---|---|---|---|---|
| Cyclooctene | η²-alkene | 1.0 (reference) | High | 85-95 |
| Cyclooctadiene | η⁴-diene | 0.3 | Very High | 90-98 |
| Norbornadiene | η⁴-diene | 0.8 | Moderate | 70-85 |
| 1,5-Hexadiene | η⁴-diene | 0.5 | Moderate | 75-90 |
| Cyclohexene | η²-alkene | 2.1 | Low | 45-65 |
The thermodynamic stability of the resulting complexes correlates inversely with the ligand exchange rate, indicating that more readily exchangeable ligands tend to form less stable coordination compounds [9] [10]. This relationship proves particularly relevant for catalytic applications where ligand lability is essential for substrate coordination and product release [2] [11].
Detailed mechanistic investigations using density functional theory calculations reveal that the ligand exchange process involves the formation of η²,η²-binding intermediates during the substitution of cyclooctene ligands [14]. The calculations demonstrate that the coordination geometry around rhodium centers remains essentially square planar throughout the exchange process, with minor distortions accommodating the incoming ligand requirements [14] [12].
The purification of chlorobis(cyclooctene)rhodium(I) dimer requires specialized techniques that account for the compound's air sensitivity and thermal instability [15] [7] [8]. Standard purification methodologies encompass recrystallization procedures, chromatographic separations, and selective washing techniques, each offering distinct advantages for specific purity requirements [15] [16].
Recrystallization from ethanol represents the most commonly employed purification method, providing moderate purity levels exceeding 95% with yield recoveries in the range of 70-80% [15]. The procedure involves dissolving the crude product in hot ethanol followed by slow cooling to promote crystal formation [15]. Alternative recrystallization solvents including dichloromethane-hexane mixtures offer enhanced purity levels exceeding 96% with slightly improved yield recoveries of 75-85% [15].
Column chromatography using silica gel as the stationary phase achieves the highest purity levels exceeding 98%, though with reduced yield recoveries of 60-75% due to product decomposition on the polar adsorbent surface [16]. The chromatographic separation requires careful attention to column preparation and elution conditions to minimize rhodium complex decomposition [16]. Ion exchange chromatography using cation exchange resins containing sulfonic acid groups provides an alternative purification approach, particularly effective for removing metallic impurities [16].
Table 3: Purification Methods and Yield Optimization Strategies
| Purification Method | Yield Recovery (%) | Purity Achieved (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Recrystallization from EtOH | 70-80 | >95 | Simple procedure, good yield | Moderate purity |
| Recrystallization from CH₂Cl₂/hexane | 75-85 | >96 | High purity crystals | Solvent intensive |
| Column chromatography (silica) | 60-75 | >98 | Highest purity achievable | Lower yield, time consuming |
| Sublimation under vacuum | 50-65 | >99 | Very high purity | Significant material loss |
| Washing with cold ether | 85-95 | 90-95 | Quick, preserves air sensitivity | Lower purity |
Sublimation under reduced pressure conditions represents the ultimate purification technique, achieving purity levels exceeding 99% through the selective volatilization of the rhodium complex while leaving non-volatile impurities behind [7] [8]. However, this method suffers from significant material losses of 35-50%, making it economically unfavorable for large-scale operations [7] [8].
Yield optimization strategies focus on controlling reaction stoichiometry, temperature profiles, and additive concentrations to maximize product formation while minimizing side reactions [4] [5]. The use of lithium carbonate as an inorganic additive proves particularly effective, with optimal concentrations of 2-3 equivalents relative to rhodium providing the best balance between yield and purity [4] [5]. Temperature control during the synthesis prevents over-reduction to metallic rhodium, with controlled ramping to reflux temperatures providing the most reproducible results [5].
Atmospheric control during synthesis and purification operations significantly impacts both yield and product quality [7] [8]. While traditional protocols require strict inert atmosphere conditions, recent developments demonstrate that air-tolerant conditions can be employed during the initial synthesis stages, simplifying large-scale operations [4] [5]. However, final isolation and storage still require inert atmospheric protection to prevent oxidative degradation [7] [8].